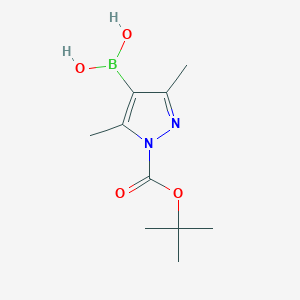
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and boronic acid functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
化学反应分析
Types of Reactions
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Boc Deprotection: Formation of the free amine.
科学研究应用
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is primarily based on the reactivity of the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and amino acids, making it a valuable tool in enzyme inhibition and molecular recognition . The Boc group serves as a protecting group for the pyrazole nitrogen, allowing for selective reactions at other sites on the molecule .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
(1H-Pyrazol-4-yl)boronic Acid: Lacks the Boc group, making it less versatile in selective reactions.
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic Acid: Similar structure but without the 3,5-dimethyl substitution, affecting its reactivity and applications.
Uniqueness
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the Boc group and the boronic acid functionality, which allows for selective reactions and protection of the pyrazole nitrogen.
生物活性
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazole structure and boron functionality, which may contribute to its interactions with biological targets.
- Molecular Formula : C10H17BN2O4
- Molecular Weight : 240.06 g/mol
- Purity : Typically >97% in commercial preparations
- Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.
The biological activity of boronic acids often involves their ability to interact with proteins through reversible covalent bonding. This interaction can modulate enzyme activity or influence signaling pathways. Specifically, the pyrazole moiety may enhance the compound's affinity for certain biological targets, including enzymes and receptors involved in cancer and immune responses.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Enzyme Inhibition :
- Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site serine residue. This compound may exhibit similar properties, potentially inhibiting enzymes involved in tumor progression or inflammatory responses.
- Anticancer Potential :
-
Immune Modulation :
- Preliminary studies suggest that compounds with similar structures can modulate immune responses by affecting cytokine release and T-cell activation. The specific impact of this compound on immune cells remains to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: PD-L1 Inhibition
A recent study identified several small molecule inhibitors targeting PD-L1, among which compounds structurally related to this compound demonstrated significant inhibitory effects on PD-L1 at concentrations lower than 30 µM. The lead compound from this study showed an IC50 value of 3.27 µM, indicating strong potential for further development as a therapeutic agent .
属性
CAS 编号 |
947533-31-5 |
|---|---|
分子式 |
C8H13BN2O4 |
分子量 |
212.012 |
IUPAC 名称 |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
InChI 键 |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N |
SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















